molecular formula C16H19F3N4O2 B2837145 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2201246-27-5

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Numéro de catalogue: B2837145
Numéro CAS: 2201246-27-5
Poids moléculaire: 356.349
Clé InChI: IIQJNRDQCSLYGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates three pharmaceutically significant motifs: a 1,2,4-oxadiazole ring, a piperidine spacer, and a trifluoromethylpyridine unit. The 1,2,4-oxadiazole heterocycle is recognized in scientific literature as a bioisostere for ester and amide functional groups, often contributing to enhanced metabolic stability and improved pharmacokinetic properties in drug candidates . This ring system is found in several biologically active natural products and approved drugs, underscoring its relevance in the design of novel therapeutic agents . The piperidine moiety is a privileged structure in medicinal chemistry, frequently employed to modulate the physicochemical properties of a molecule and as a key building block for targeting a wide range of CNS and peripheral receptors . The trifluoromethylpyridine group is a common element in agrochemicals and pharmaceuticals, where the trifluoromethyl group can significantly increase lipophilicity and membrane permeability, thereby influencing the compound's absorption and distribution profile . The strategic combination of these features makes this compound a valuable tool for researchers exploring new chemical entities in various therapeutic areas. Its structure suggests potential for high interdisciplinary research interest, particularly in the synthesis of libraries for high-throughput screening, the investigation of structure-activity relationships (SAR), and as a key intermediate in the development of potential protease kinase inhibitors, antimicrobials, or CNS-active agents.

Propriétés

IUPAC Name

5-methyl-3-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2/c1-11-20-14(22-25-11)9-23-7-5-12(6-8-23)10-24-15-4-2-3-13(21-15)16(17,18)19/h2-4,12H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQJNRDQCSLYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines or alcohols derived from the oxadiazole ring.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the bioactivity and metabolic stability of compounds.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the oxadiazole ring is particularly significant due to its known pharmacophoric properties .

Industry

In the industrial sector, this compound can be used in the development of new agrochemicals, such as herbicides or insecticides, due to its ability to interact with biological targets in plants and pests.

Mécanisme D'action

The mechanism of action of 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other interactions with the target site. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Oxadiazole Motifs

Compound 39 (3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide)
  • Key Features : Shares the 5-methyl-1,2,4-oxadiazole and trifluoromethylpyridine groups but incorporates a pyrrole-carboxamide scaffold instead of a pyridine-methoxy linker.
  • Synthesis : Yield = 15%; LCMS purity = 99.69%; HPLC purity = 98.36% .
  • Significance : High purity suggests favorable synthetic reproducibility, though low yield may reflect challenges in oxadiazole coupling reactions.
BK10138 (2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole)
  • Key Features : Replaces pyridine with benzothiazole and uses a piperazine ring instead of piperidine.
  • Molecular Weight : 315.39 g/mol vs. ~354 g/mol (estimated for the target compound) .
  • Significance : The benzothiazole moiety may enhance π-π stacking interactions in target binding but reduce solubility compared to pyridine derivatives.
GSK1292263 (3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole)
  • Key Features : Substitutes trifluoromethyl with a methylsulfonylphenyl group and introduces an isopropyl-oxadiazole.

Functional Analogues with Trifluoromethylpyridine Cores

Compound 74 (N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine)
  • Key Features : Integrates a benzoimidazole-amine linker and phenethyl-piperidine group.
  • Synthesis : Yield = 58%; Rf = 0.45 (10% MeOH/DCM) .
  • Significance : Higher yield than Compound 39, likely due to optimized bromomethylpyridine coupling .
Compound 51 (N-(1-(3-bromoisoxazol-5-yl)ethyl)-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide)
  • Key Features : Replaces oxadiazole with bromoisoxazole.
  • Synthesis : Yield = 25%; LCMS purity = 94.80% .
  • Significance : Bromine substitution may increase halogen bonding but introduces steric bulk.

Data Table: Comparative Analysis

Compound ID/Name Key Structural Features Molecular Weight (g/mol) Synthesis Yield (%) Purity (LCMS/HPLC, %)
Target Compound Pyridine-6-CF3, piperidine-oxadiazole ~354 (estimated) N/A N/A
Compound 39 Pyrrole-carboxamide, oxadiazole, CF3-pyridine 394.1 15 99.69 / 98.36
BK10138 Benzothiazole, piperazine-oxadiazole 315.39 N/A N/A
GSK1292263 Pyridine-sulfonylphenyl, isopropyl-oxadiazole 353.34 N/A N/A
Compound 74 Benzoimidazole-amine, phenethyl-piperidine, CF3-pyridine ~550 (estimated) 58 N/A

Research Findings and Implications

Synthetic Challenges : Low yields (e.g., 15% for Compound 39) highlight difficulties in oxadiazole coupling reactions, suggesting the need for optimized catalysts or protecting-group strategies .

Purity vs. Bioactivity : High-purity compounds like Compound 39 are advantageous for preclinical studies, though structural variations (e.g., benzothiazole in BK10138) may alter target selectivity .

Functional Group Impact : The trifluoromethyl group in the target compound improves metabolic stability compared to methylsulfonyl (GSK1292263) or bromo (Compound 51) substituents .

Activité Biologique

The compound 2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H18F3N3O(Molecular Weight 321.32 g mol)\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_3\text{O}\quad (\text{Molecular Weight }321.32\text{ g mol})

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways. In particular, compounds with similar structures have shown promise in inhibiting TGF-β type I receptor kinase (ALK5) and p38α MAP kinase, which are critical in cancer progression and fibrosis .

Anticancer Activity

  • Inhibition of Kinases :
    • The compound has been evaluated for its inhibitory effects on ALK5 and p38α MAP kinase. In enzyme assays, derivatives similar to this compound exhibited IC50 values ranging from 7.68 nM to 13.70 nM against ALK5, indicating potent inhibitory activity .
  • Cell Proliferation Studies :
    • In vitro studies demonstrated that the compound significantly reduced cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole moiety often exhibit antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A recent study explored the anti-proliferative effects of a related oxadiazole derivative on human cancer cell lines. The results indicated a dose-dependent reduction in viability, with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin.
  • Case Study 2: Kinase Inhibition
    • In a systematic evaluation of structural analogs, researchers found that modifications to the piperidine ring enhanced the selectivity for ALK5 inhibition while maintaining low toxicity profiles in non-cancerous cells.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (nM)Reference
Kinase InhibitionALK57.68 - 13.70
Cell ProliferationCancer Cell LinesVariesCase Study 1
AntimicrobialVarious BacteriaNot SpecifiedRelated Compounds

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural ModificationActivity Outcome
Base CompoundNoneModerate activity
Piperidine ModificationIncreased chain lengthEnhanced ALK5 inhibition
Trifluoromethyl Group AdditionIncreased lipophilicityImproved cell permeability

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

Answer: The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the 5-methyl-1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a methyl donor (e.g., acetic anhydride) .
  • Step 2: Alkylation of the piperidine ring using a methylene linker (e.g., bromomethyl derivatives) under basic conditions (K₂CO₃, DMF) .
  • Step 3: Coupling the oxadiazole-piperidine intermediate to the trifluoromethylpyridine core via nucleophilic aromatic substitution (methoxy group displacement) .

Purity Optimization:

  • Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.
  • Final compound purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

  • ¹H/¹³C NMR: Resolve piperidine and oxadiazole proton environments. The trifluoromethyl group (δ ~120 ppm in ¹³C) and pyridine aromatic protons (δ 7.5–8.5 ppm) are diagnostic .
  • FTIR: Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What preliminary biological screening methods are suitable for assessing its bioactivity?

Answer:

  • In vitro enzyme assays: Screen against kinases (e.g., PI3K, EGFR) or antimicrobial targets (e.g., bacterial dihydrofolate reductase) using fluorescence-based assays .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility testing: Employ shake-flask methods in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from:

  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinases) .
  • Impurity interference: Re-synthesize batches with ≥98% purity and re-test activity .
  • Structural analogs: Compare activity of derivatives (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophoric groups .

Example: A 2021 study found conflicting IC₅₀ values (2 µM vs. 10 µM) for kinase inhibition; re-evaluation under uniform ATP concentrations resolved discrepancies .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Systematic substitution: Synthesize analogs with modified groups (e.g., oxadiazole → thiadiazole, piperidine → pyrrolidine) .
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict binding modes to targets like CYP450 enzymes .
  • 3D-QSAR: Develop CoMFA/CoMSIA models to correlate substituent electronegativity with antimicrobial activity .

Q. Table 1: SAR of Key Derivatives

DerivativeModificationBioactivity (IC₅₀)
ATrifluoromethyl → H10-fold ↓ kinase inhibition
BOxadiazole → 1,3,4-thiadiazoleRetained antimicrobial activity
CPiperidine → cyclohexyl↑ Metabolic stability

Q. How can researchers design experiments to optimize metabolic stability?

Answer:

  • In vitro microsomal assays: Incubate compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
  • Metabolite identification: Use UPLC-QTOF to detect oxidative metabolites (e.g., piperidine N-oxidation) .
  • Structural shielding: Introduce bulky groups (e.g., tert-butyl) near metabolic hotspots (e.g., piperidine N) to block CYP450 access .

Q. What experimental designs are effective for elucidating the mechanism of action?

Answer:

  • Target deconvolution: Combine affinity chromatography (immobilized compound) with proteomics to identify binding partners .
  • CRISPR-Cas9 knockouts: Validate target relevance by deleting suspected genes (e.g., kinase X) and measuring resistance .
  • Transcriptomics: Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis regulators) .

Q. How should researchers address low solubility in aqueous buffers?

Answer:

  • Co-solvent systems: Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays .
  • Prodrug synthesis: Introduce phosphate or PEG groups to enhance hydrophilicity .
  • Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol) and assess stability via dynamic light scattering .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.